4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
CAS No.: 1325304-01-5
Cat. No.: VC2923152
Molecular Formula: C14H16N4O4
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1325304-01-5 |
|---|---|
| Molecular Formula | C14H16N4O4 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 |
| Standard InChI Key | HWZVFASXJWQUEA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] |
Introduction
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a heterocyclic compound that features a unique combination of functional groups, including an azide group and a trimethoxyphenyl substituent. This compound is characterized by its molecular formula C14H16N4O4 and a molecular weight of 304.3 g/mol . The presence of the azide group allows for various chemical transformations, making it a valuable intermediate in organic synthesis and bioconjugation techniques.
Synthesis and Applications
The synthesis of 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole typically involves multi-step organic synthesis methods. Recent advancements have explored one-pot synthesis techniques and the use of ionic liquids to enhance yields and selectivity.
This compound is particularly useful in click chemistry applications due to its azide group, facilitating the attachment of biomolecules or drug candidates to target sites within cells or tissues. Its potential biological activities, though not extensively documented, may include antimicrobial and anti-inflammatory effects, similar to other compounds with related structures.
Comparison with Similar Compounds
The unique combination of functional groups in 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole distinguishes it from other azide-containing compounds. A comparison with similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Azidomethyl)-2-phenyl-1,3-oxazole | Lacks methyl group at C-5 | Different reactivity due to structural variation |
| 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-thiazole | Contains sulfur instead of oxygen | Altered chemical properties |
| 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-imidazole | Features an imidazole ring | Different nitrogen heterocycle |
These differences in structure contribute to distinct reactivity patterns and potential applications for each compound.
Availability and Handling
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is available from various chemical suppliers, such as AK Scientific and Kemix, with a minimum purity of 95% . It is recommended to store this compound in a cool, dry place. Handling should be performed by technically qualified persons, and it is not intended for use in foods, cosmetics, drugs, or consumer products unless explicitly stated otherwise .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume